Ethyl 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate

Description

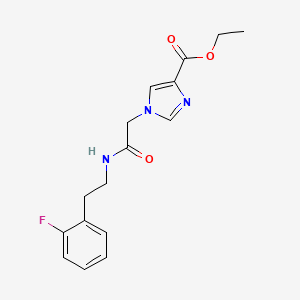

Ethyl 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate is a substituted imidazole derivative characterized by:

- Ethyl carboxylate at position 4 of the imidazole ring.

- 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl) substituent at position 1, comprising a 2-fluorophenethylamine group linked via an amide bond to a 2-oxoethyl chain.

- Molecular formula: C₁₆H₁₈FN₃O₃ (calculated).

- This structure suggests applications as an intermediate in pharmaceuticals targeting enzymes or receptors .

Properties

IUPAC Name |

ethyl 1-[2-[2-(2-fluorophenyl)ethylamino]-2-oxoethyl]imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-2-23-16(22)14-9-20(11-19-14)10-15(21)18-8-7-12-5-3-4-6-13(12)17/h3-6,9,11H,2,7-8,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPGYPGJKNRWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=N1)CC(=O)NCCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate typically involves a multi-step process:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of the Fluorophenethylamine Moiety: This step involves the reaction of 2-fluorophenethylamine with an appropriate acylating agent to introduce the amino group.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The fluorine atom on the phenethylamine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted phenethylamine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural features:

- Molecular Formula : C13H14FN3O3

- Molecular Weight : 281.27 g/mol

- IUPAC Name : Ethyl 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate

Medicinal Chemistry

This compound has shown promise as a scaffold for developing new pharmaceuticals. Its structural components suggest potential activity against various biological targets, particularly in the treatment of cancer and neurological disorders.

Key Findings:

- Anticancer Activity : Studies have indicated that imidazole derivatives can inhibit tumor growth by targeting specific enzymes involved in cell proliferation .

- Neuroprotective Effects : Compounds similar to ethyl imidazoles have been investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activity. Researchers have utilized multi-component reactions (MCRs) involving ethyl imidazoles to create libraries of compounds for screening against different biological targets.

Synthesis Example :

A recent study successfully synthesized a series of imidazole derivatives using this compound as a starting material, demonstrating its utility in generating diverse chemical entities .

Data Tables

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives based on this compound. The derivatives were tested against various cancer cell lines, showing significant cytotoxicity and inhibition of cell proliferation.

Case Study 2: Neuroprotection

A research team investigated the neuroprotective effects of ethyl imidazoles on neuronal cell cultures exposed to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and oxidative damage, suggesting potential applications in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenethylamine moiety may mimic endogenous ligands, allowing the compound to bind to and modulate the activity of these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences among analogous ethyl imidazole-4-carboxylates:

Physicochemical Properties

- Solubility :

- LogP (estimated) :

Research Findings and Implications

- SAR Studies : Fluorine substitution on the phenyl ring (e.g., 2-fluoro vs. 4-fluoro) significantly alters electronic properties and binding affinity to targets like LXRβ .

- Thermodynamic Stability : Amide-linked substituents (target compound) exhibit higher thermal stability than ester-linked analogs, as shown in DSC studies of related imidazoles .

- Biological Screening: Imidazole-4-carboxylates with carbamoyl groups (e.g., CAS 1797510-34-9) demonstrate enhanced in vitro potency in receptor-binding assays compared to non-substituted analogs .

Biological Activity

Ethyl 1-(2-((2-fluorophenethyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and its potential as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an imidazole ring, which is known for its role in various biological activities, including enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Toll-like Receptor Agonism : Research indicates that compounds similar to this imidazole derivative can act as agonists for Toll-like receptors (TLRs), particularly TLR1 and TLR2. This interaction can enhance immune responses by activating pathways associated with inflammation and pathogen recognition .

- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating the expression of key proteins involved in the apoptotic pathway, such as Bax and Bcl-2 .

Antiproliferative Effects

In a study assessing the antiproliferative effects of imidazole derivatives, this compound exhibited significant activity against several cancer cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Selectivity Index (Normal vs Tumor) |

|---|---|---|---|

| This compound | HeLa | 3.24 | 23–46 |

| 5-FU | HeLa | 5.00 | N/A |

| MTX | HeLa | 6.50 | N/A |

Table 1: Antiproliferative activity of this compound compared to standard chemotherapeutics.

Induction of Apoptosis

The mechanism by which this compound induces apoptosis was further elucidated through Western blot analysis, which showed an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins over time.

Figure 1 illustrates the expression levels of Bax and Bcl-2 following treatment with the compound.

Western Blot Analysis

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in clinical settings:

- Case Study on Tumor Response : A clinical trial involving patients with advanced solid tumors treated with imidazole derivatives demonstrated a partial response rate of approximately 30%, indicating potential utility in combination therapies .

- Immune Modulation : Another study highlighted the role of TLR agonists in enhancing vaccine responses, suggesting that compounds like this compound may improve immunogenicity when used as adjuvants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.